molecular formula C9H5F3N4 B2885505 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 444144-39-2

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2885505
CAS No.: 444144-39-2
M. Wt: 226.162
InChI Key: KPIFJBPVJMWWNP-UHFFFAOYSA-N
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Description

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 444144-39-2) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a privileged, rigid, and planar N-heterocyclic scaffold of significant interest in drug discovery . The structure is substituted with a methyl group at the 5-position, a trifluoromethyl (CF3) group at the 7-position, and a nitrile moiety at the 3-position. The incorporation of the trifluoromethyl group is a strategic modification in medicinal chemistry, as it enhances key properties such as lipophilicity, metabolic stability, and membrane permeability, often leading to improved pharmacokinetic profiles . The pyrazolo[1,5-a]pyrimidine scaffold is known to be synthetically versatile, allowing for further functionalization, and is found in compounds with a diverse range of therapeutic activities . Researchers are particularly interested in derivatives of this scaffold for their potential as anticancer agents and enzymatic inhibitors, including kinase inhibitors . Furthermore, recent studies highlight that novel fluorinated pyrazolo[1,5-a]pyrimidine derivatives are being investigated for their promising antiviral properties . This makes this compound a valuable intermediate for constructing novel molecules aimed at these biological targets. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4/c1-5-2-7(9(10,11)12)16-8(15-5)6(3-13)4-14-16/h2,4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIFJBPVJMWWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is often introduced using reagents like trifluoromethylating agents, which facilitate the incorporation of the trifluoromethyl moiety into the molecular structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate leaving groups.

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Biologically, 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has shown potential in various biological assays. Its interactions with biological targets can be studied to understand its effects on cellular processes and pathways.

Medicine: In medicine, this compound may be explored for its therapeutic potential. Its ability to modulate biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, and antiviral therapies.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties can enhance the performance and efficacy of various products.

Mechanism of Action

The mechanism by which 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound's activity by influencing its binding affinity and selectivity towards biological targets. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 2: Pharmacological Profiles

Compound Bioactivity Key Findings
5-Methyl-7-(trifluoromethyl)-3-cyanopyrazolo[1,5-a]pyrimidine Hypnotic Derivative 1c showed 2x higher potency than Zaleplon in murine models
[18F]5 Tumor Imaging Tumor-to-muscle ratio = 4.8 at 60 min post-injection; radiochemical yield = 25%
7-(Hexahydro-1,3-dioxo-1H-isoindol-2-ylamino)-5-Me-3-CN Antifungal MIC = 8 µg/mL against Aspergillus niger; superior to fluconazole
7-Chloro-5-(chloromethyl)-3-CN Antitumor IC₅₀ = 1.2 µM against MCF-7 cells; planar structure aids DNA intercalation

Biological Activity

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₆F₃N₅
  • Molecular Weight : 245.16 g/mol
  • CAS Number : 695191-64-1

Anticancer Properties

Research has shown that pyrazolopyrimidine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have demonstrated potent inhibition against various cancer cell lines. In a study, several derivatives showed IC50 values in the nanomolar range against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines, indicating strong anticancer potential .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Pyrazolopyrimidine derivatives are known for their role as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. The inhibition of COX-2 can lead to reduced inflammation and potential therapeutic effects in cancer treatment .

The biological activity of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways.
  • Modulation of Apoptosis : It has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Anti-inflammatory Effects : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Study on Anticancer Activity

A detailed study assessed the anticancer efficacy of pyrazolopyrimidine derivatives, including 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. The results indicated that these compounds significantly inhibited tumor growth in xenograft models. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition Research

Another research focused on the enzyme inhibition profile of pyrazolopyrimidine derivatives. The study found that these compounds effectively inhibited COX-2 with IC50 values ranging from 0.1 to 10 µM, showcasing their potential as anti-inflammatory agents .

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionIC50 (µM)Reference
Anticancer (MCF-7)Cell cycle arrest and apoptosis induction0.0227
Anticancer (HepG2)Inhibition of cell proliferation0.03138
COX-2 InhibitionInhibition of inflammatory mediator production0.1 - 10

Q & A

Q. Advanced

  • Substituent engineering : The trifluoromethyl group at position 7 improves metabolic stability and binding affinity to kinases (e.g., PI3K inhibition) .
  • SAR studies : Introduce electron-withdrawing groups (e.g., -CN) at position 3 to modulate electronic effects .
  • Hybrid scaffolds : Fuse with indole or triazole moieties (e.g., 5-(1H-indol-3-yl) derivatives) to enhance anticancer activity .
  • Docking studies : Use AutoDock or Schrödinger Suite to predict interactions with target proteins .

Which spectroscopic techniques are essential for confirming the structure of this compound?

Q. Basic

  • IR spectroscopy : Identifies nitrile (-C≡N, ~2200 cm⁻¹) and trifluoromethyl (-CF₃, 1100–1200 cm⁻¹) groups .
  • ¹H/¹³C NMR : Key signals include δ 2.5 ppm (methyl), δ 7.3–8.1 ppm (pyrimidine protons), and δ 120–125 ppm (CF₃ in ¹³C) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 281 for C₉H₆F₃N₅) confirm molecular weight .
  • X-ray diffraction : Resolves regiochemistry and planarity (r.m.s. deviation <0.02 Å in ) .

How can deep eutectic solvents (DES) improve synthesis efficiency?

Advanced
DES (e.g., choline chloride/urea mixtures) offer:

  • Higher yields : 75–85% vs. 60% in traditional solvents due to enhanced solubility of polar intermediates .
  • Eco-friendly workup : Simple filtration avoids toxic solvents.
  • Parameter optimization : Adjust DES component ratios (e.g., 1:2 molar ratio) and reaction time (4–6 hours) to balance kinetics and thermodynamics .

What computational methods predict reactivity and stability of derivatives?

Q. Advanced

  • Quantum mechanics (QM) : DFT calculations (B3LYP/6-311+G**) model reaction pathways and transition states .
  • Molecular dynamics (MD) : Simulate solvation effects and protein-ligand interactions (e.g., PI3K binding) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <3 for bioavailability) .

How does the trifluoromethyl group influence chemical reactivity?

Basic
The -CF₃ group:

  • Electron-withdrawing effect : Deactivates the pyrimidine ring, directing electrophilic substitutions to meta positions .
  • Lipophilicity : Increases logP by ~0.5 units, enhancing membrane permeability .
  • Metabolic stability : Resists oxidative degradation in vivo compared to -CH₃ .

What challenges arise in regioselective functionalization, and how are they addressed?

Q. Advanced

  • Competing sites : Use directing groups (e.g., -NH₂) to favor substitution at position 5 .
  • Steric hindrance : Employ bulky reagents (e.g., tert-butyl groups) to block undesired positions .
  • Protecting groups : Boc protection of amines enables selective modification at position 7 .

What are optimal storage conditions for pyrazolo[1,5-a]pyrimidine derivatives?

Q. Basic

  • Temperature : Store at 4°C in airtight containers to prevent hydrolysis .
  • Light sensitivity : Use amber vials to avoid photodegradation of the nitrile group .
  • Moisture control : Add molecular sieves (3Å) to desiccate samples .

How are reaction mechanisms validated for novel derivatives?

Q. Advanced

  • Kinetic studies : Monitor intermediates via in situ IR or HPLC to propose stepwise pathways .
  • Isotope labeling : ¹⁵N-labeled precursors track nitrogen migration during cyclocondensation .
  • Trapping experiments : Use TEMPO to detect radical intermediates in oxidation reactions .

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